N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine typically involves the acetylation of L-cysteine. One common method involves the reaction of L-cysteine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino and thiol groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The acetyl groups can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Disulfides of this compound.

Reduction: Thiol derivatives of this compound.

Substitution: Various N-acyl derivatives depending on the acylating agent used.

Aplicaciones Científicas De Investigación

N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in cellular processes involving thiol groups.

Medicine: Investigated for its potential therapeutic effects, particularly in conditions involving oxidative stress.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine involves its interaction with cellular thiol groups. It can act as a reducing agent, helping to maintain the redox balance within cells. The compound may also interact with specific enzymes and proteins, modulating their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

- N-Acetyl-L-cysteine

- N-Acetyl-DL-methionine

- N-Acetylalanine

Uniqueness

N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dual acetylation provides distinct properties compared to other N-acetylated amino acids, making it a valuable compound for research and industrial applications.

Actividad Biológica

N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine (NAC-AE) is a derivative of L-cysteine, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and cosmetic applications. This article explores the biological activity of NAC-AE, focusing on its antioxidant properties, therapeutic implications, and relevant case studies.

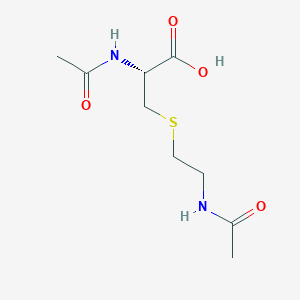

Chemical Structure and Properties

NAC-AE is characterized by the presence of an acetyl group and a substituted aminoethyl moiety attached to the sulfur atom of L-cysteine. This structural modification enhances its solubility and bioavailability compared to other cysteine derivatives. The compound is known for its role as a precursor to glutathione (GSH), a critical antioxidant in cellular defense mechanisms.

Antioxidant Activity

Mechanism of Action:

NAC-AE functions primarily as an antioxidant by increasing intracellular GSH levels. GSH plays a vital role in neutralizing reactive oxygen species (ROS) and maintaining redox homeostasis within cells. The mechanism involves:

- Direct Scavenging: NAC-AE can directly react with ROS due to its thiol group.

- GSH Precursor: It promotes the synthesis of GSH, thereby enhancing the cellular antioxidant capacity .

Experimental Findings:

Research has shown that NAC-AE significantly reduces oxidative stress markers in various cell types. For instance, studies indicate that treatment with NAC-AE leads to decreased levels of lipid peroxidation and improved cell viability under oxidative stress conditions .

Therapeutic Implications

NAC-AE has been investigated for its potential therapeutic applications across various domains:

1. Neuroprotection:

NAC derivatives, including NAC-AE, have been studied for their neuroprotective effects in models of neurodegenerative diseases. They may help mitigate neuronal damage by reducing oxidative stress and inflammation .

2. Dermatological Applications:

Due to its antioxidant properties, NAC-AE is utilized in cosmetic formulations aimed at skin protection and rejuvenation. Its ability to enhance GSH levels can help combat skin aging and improve overall skin health .

3. Psychiatric Disorders:

There is emerging evidence that NAC derivatives may have beneficial effects on psychiatric conditions through their antioxidant and anti-inflammatory actions. Clinical studies have suggested that NAC can improve symptoms in disorders such as schizophrenia and bipolar disorder .

Case Studies

Several case studies highlight the efficacy of NAC derivatives in clinical settings:

| Study | Condition | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Berk et al. | Schizophrenia | 2000 mg/day | 24 weeks | Significant reduction in PANSS negative symptoms |

| Farokhnia et al. | Schizophrenia | 1000 mg/day (increased to 2000 mg) | 8 weeks | No significant difference overall, but notable reductions from baseline |

These studies indicate that while results can vary, NAC derivatives like NAC-AE show promise as adjunct therapies for various psychiatric disorders.

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4S/c1-6(12)10-3-4-16-5-8(9(14)15)11-7(2)13/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFGKWDBDOHQND-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCSC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652419 | |

| Record name | S-(2-Acetamidoethyl)-N-acetyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25515-72-4 | |

| Record name | S-(2-Acetamidoethyl)-N-acetyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.